

An In-depth Technical Guide to the Physical Properties of Dextrose Monohydrate Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **dextrose monohydrate** powder, a widely used excipient in the pharmaceutical and food industries. The following sections detail its physicochemical characteristics, flow properties, and solubility, supported by standardized experimental protocols and data presented for comparative analysis.

Physicochemical and Bulk Powder Properties

Dextrose monohydrate ($C_6H_{12}O_6 \cdot H_2O$) is a purified and crystallized D-glucose containing one molecule of water of crystallization.^[1] It presents as a white, crystalline, odorless powder with a sweet taste.^{[2][3][4]} The molecular weight of **dextrose monohydrate** is 198.17 g/mol.^{[2][5]}

Summary of Physical Properties

The key physical properties of **dextrose monohydrate** powder are summarized in the tables below, providing a consolidated view of critical parameters for formulation and development.

Table 1: General Physical and Chemical Properties

Property	Value	References
Appearance	White crystalline powder	[1][2][3]
Odor	Odorless	[1][2][4]
Molecular Formula	C ₆ H ₁₂ O ₆ ·H ₂ O	[2]
Molecular Weight	198.17 g/mol	[2][5]
Melting Point	83°C (181°F)	[2][6][7]
True Density	1.54 g/cm ³	[2][7]
pH (0.5 M solution)	5.9	[2][4]
pH (20% w/v solution)	3.5 - 5.5	[7]
Moisture Content (USP)	7.5% - 9.5%	[8]

Table 2: Density and Flowability Characteristics

Property	Value	References
Bulk Density (Loose)	0.55 - 0.85 g/cm ³ (550 - 850 kg/m ³)	[9][10]
0.826 g/cm ³	[7]	
Tapped Density (Compacted)	0.60 - 0.875 g/cm ³ (600 - 875 kg/m ³)	[10]
1.020 g/cm ³	[7]	
Hausner Ratio	1.12 - 1.45 (Calculated)	
Carr's Index (%)	11 - 31 (Calculated)	
Flowability	Good to Poor	[11]

Note: Hausner Ratio and Carr's Index were calculated based on the range of bulk and tapped density values provided in the references. The resulting range indicates that flowability can vary significantly.

Table 3: Solubility Profile

Solvent	Solubility	Temperature	References
Water	~1 g / 1.1 mL (Freely Soluble)	25°C	[2][4][5][6]
Ethanol (96%)	Sparingly Soluble	-	[6]

Table 4: Particle Size Distribution

Grade/Type	Mean Diameter (μm)	Notes	References
Dextrose Monohydrate F	~100	Sweet product	[12][13]
Dextrose Monohydrate G	~300	Sweet product	[12]
Dextrose Monohydrate M	Large grained powder	Versatile bulk sweetener	[14]
General	70% > 53 μm, 40% > 250 μm	Typical distribution	[10]

Experimental Protocols

Detailed methodologies for determining the key physical properties of powders are crucial for reproducible and comparable results. The following sections outline standard protocols.

Determination of Bulk and Tapped Density

These properties are critical for understanding the packing behavior and flowability of a powder. The methodology is adapted from the U.S. Pharmacopeia (USP) and other standard procedures.[15][16][17]

Objective: To measure the bulk and tapped densities of **dextrose monohydrate** powder.

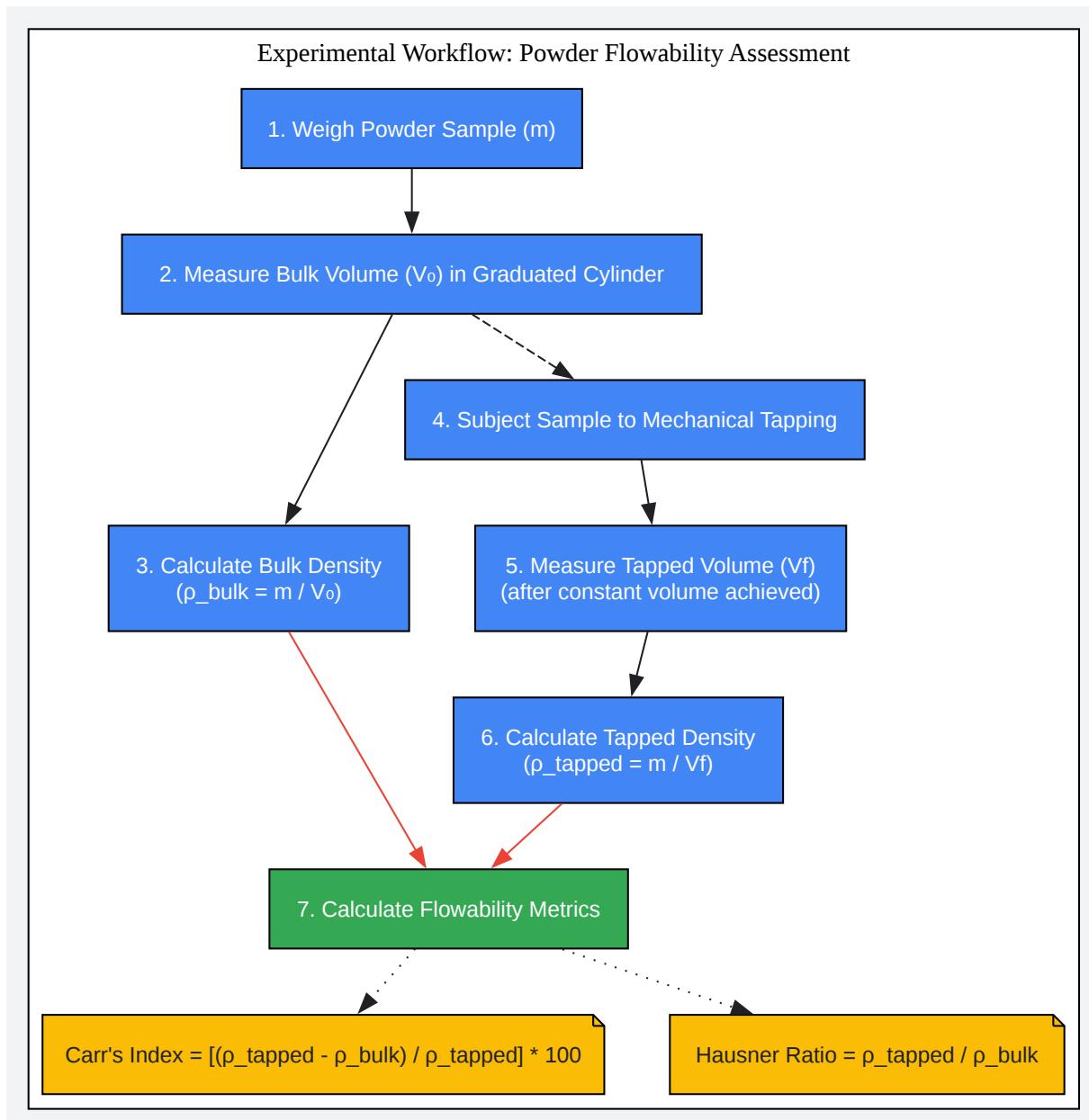
Apparatus:

- Graduated cylinder (250 mL, readable to 2 mL)
- Tapped density tester capable of a fixed drop height (e.g., 3 ± 0.2 mm) at a nominal rate (e.g., 250 taps per minute).[15]
- Balance (0.1% accuracy)
- Sieve (1.0 mm aperture)

Procedure:

- Sample Preparation: Gently pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[15]
- Bulk Density Measurement (Method 1): a. Weigh approximately 100 g (noted as 'm') of the test sample with 0.1% accuracy.[15] b. Gently introduce the sample into a dry 250 mL graduated cylinder without compacting it.[15] c. Carefully level the powder surface and read the unsettled apparent volume (V_0) to the nearest graduated unit.[15] d. Calculate the bulk density using the formula: Bulk Density = m / V_0 .[15]
- Tapped Density Measurement: a. Secure the cylinder containing the weighed powder sample in the holder of the tapped density tester. b. Subject the cylinder to a set number of taps (e.g., 10, 500, and 1250) and record the corresponding volumes.[15] c. Continue tapping in increments (e.g., 1250 taps) until the difference between succeeding volume measurements is less than or equal to 2 mL. The final volume is the tapped volume (V_f).[15] d. Calculate the tapped density using the formula: Tapped Density = m / V_f .[15]

Calculation of Compressibility Index and Hausner Ratio


These calculated values serve as indicators of a powder's flowability and compressibility.[11][18]

Formulas:

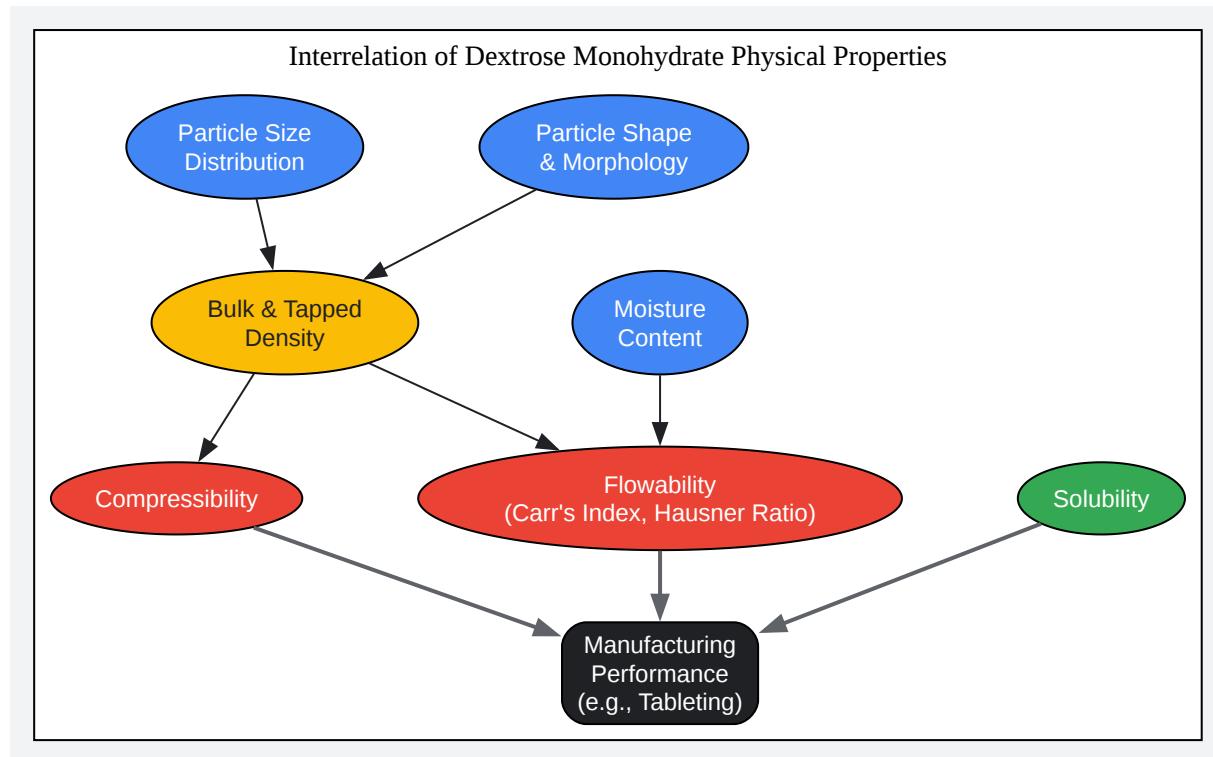
- Carr's Index (%) = $[(\text{Tapped Density} - \text{Bulk Density}) / \text{Tapped Density}] \times 100$ [18]

- Hausner Ratio = Tapped Density / Bulk Density[\[18\]](#)

Interpretation: A lower Carr's Index or Hausner Ratio generally indicates better flowability. For example, a Hausner Ratio of less than 1.19 or a Carr's Index below 16 is often considered to indicate good powder flow.[\[11\]](#)[\[19\]](#)

Workflow: Particle Size Analysis by Sieving

1. Assemble Sieve Stack
(Largest to Smallest Aperture)
2. Weigh Powder Sample


3. Load Sample onto Top Sieve

4. Mechanically Agitate for Fixed Time

5. Weigh Powder Retained on Each Sieve

6. Calculate Weight Percentage for Each Fraction

7. Report Particle Size Distribution

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. targetbaits.co.uk [targetbaits.co.uk]
- 2. technopharmchem.com [technopharmchem.com]
- 3. sanitaspices.co.uk [sanitaspices.co.uk]
- 4. employees.delta.edu [employees.delta.edu]
- 5. Dextrose Monohydrate Powder - Food & Industrial Grade, 99% Purity, Best Price
patelexportind.com

- 6. Dextrose Monohydrate | 5996-10-1 [m.chemicalbook.com]
- 7. phexcom.com [phexcom.com]
- 8. usp.org [usp.org]
- 9. agronetbrewing.com [agronetbrewing.com]
- 10. castlemalting.com [castlemalting.com]
- 11. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. roquette.com [roquette.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. roquette.com [roquette.com]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. pharmastate.academy [pharmastate.academy]
- 17. adpi.org [adpi.org]
- 18. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Dextrose Monohydrate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7885005#physical-properties-of-dextrose-monohydrate-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com